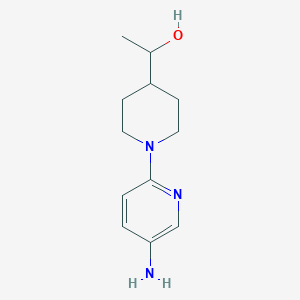

4-(chloromethyl)-1-(2-methylbenzyl)-1H-imidazole

Vue d'ensemble

Description

The compound “4-(chloromethyl)-1-(2-methylbenzyl)-1H-imidazole” is a derivative of imidazole, a heterocyclic organic compound. Imidazoles are a key component of important biological molecules like histidine and histamine .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, attached to a chloromethyl group and a 2-methylbenzyl group .Chemical Reactions Analysis

Imidazoles are known to participate in various chemical reactions. They can act as nucleophiles in substitution reactions, and can also be used as catalysts in both biological systems and industrial processes .Applications De Recherche Scientifique

Antiviral Activity

Compounds with structural units similar to 4-(chloromethyl)-1-(2-methylbenzyl)-1H-imidazole have been investigated for their antiviral properties. For instance, a study on benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives demonstrated inhibitory effects on ortho- and paramyxoviruses, highlighting the potential of these compounds in antiviral research (Golankiewicz et al., 1995).

Antibacterial and Antimicrobial Studies

Some derivatives of imidazole compounds have shown antibacterial and antimicrobial activities. For instance, research on benzyl-substituted N-heterocyclic carbene-silver(I) acetate compounds derived from imidazole analogs revealed their effectiveness against bacteria like Escherichia coli and Staphylococcus aureus (Streciwilk et al., 2014). Additionally, other studies have shown the antibacterial activity of novel benzyl-substituted N-heterocyclic carbene-silver complexes (Patil et al., 2011).

Antioxidant Properties

Imidazole derivatives have been explored for their antioxidant activities. A study involving the synthesis of 1,3,4-oxadiazole and imine containing 1H-benzimidazoles indicated significant antioxidant properties, highlighting the potential of these compounds in antioxidant research (Alp et al., 2015).

Electrocatalysis and Sensor Applications

Imidazole derivatives have been utilized in electrocatalysis and sensor applications. For example, the electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst for the determination of substances like ascorbic acid and acetaminophen were studied, demonstrating the potential of these compounds in sensor technology (Nasirizadeh et al., 2013).

Ferroelectric and Antiferroelectric Properties

Studies have indicated that imidazole units can be integral in the development of ferroelectric and antiferroelectric materials. Research on benzimidazoles demonstrated their room-temperature ferroelectricity and antiferroelectricity, suggesting applications in non-toxic ferroelectric devices (Horiuchi et al., 2012).

Synthesis of Complex Organic Molecules

Imidazole derivatives are crucial in synthesizing complex organic molecules. For example, they have been used in the synthesis of biotin, an important biomolecule (Kale et al., 2007).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(chloromethyl)-1-[(2-methylphenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c1-10-4-2-3-5-11(10)7-15-8-12(6-13)14-9-15/h2-5,8-9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEJSJRKQYYXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(N=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1474663.png)

![2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1474664.png)

![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474668.png)

![(1S,2S)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclohexan-1-ol](/img/structure/B1474672.png)